2-(E-Cyanovinyl)phenylboronic acid 2-(E-Cyanovinyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC2354110
InChI: InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+
SMILES:
Molecular Formula: C9H8BNO2
Molecular Weight: 172.98 g/mol

2-(E-Cyanovinyl)phenylboronic acid

CAS No.:

Cat. No.: VC2354110

Molecular Formula: C9H8BNO2

Molecular Weight: 172.98 g/mol

* For research use only. Not for human or veterinary use.

2-(E-Cyanovinyl)phenylboronic acid -

Specification

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
IUPAC Name [2-[(E)-2-cyanoethenyl]phenyl]boronic acid
Standard InChI InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3+
Standard InChI Key IBOPZLYQFBLSRH-HWKANZROSA-N
Isomeric SMILES B(C1=CC=CC=C1/C=C/C#N)(O)O
Canonical SMILES B(C1=CC=CC=C1C=CC#N)(O)O

Introduction

Chemical Properties

Structural Characteristics

2-(E-Cyanovinyl)phenylboronic acid features a phenyl ring with two key functional groups: a boronic acid (-B(OH)₂) at the 1-position and an E-configured cyanovinyl group (-CH=CH-CN) at the 2-position. The E-configuration refers to the stereochemistry around the carbon-carbon double bond, where the cyano group and the phenyl ring are positioned on opposite sides of the double bond. This stereochemical arrangement influences the compound's physical properties and reactivity patterns.

PropertyValueReference
Density1.2 g/cm³
Boiling Point423.4°C at 760 mmHg
Melting Point216-320°C
Flash Point209.9°C

Spectroscopic Properties

2-(E-Cyanovinyl)phenylboronic acid exhibits characteristic spectroscopic features that can be used for its identification and purity assessment. While the search results don't provide specific spectral data for this compound, boronic acids typically display distinctive signals in ¹H and ¹³C NMR spectra, with the -B(OH)₂ protons showing broad peaks in ¹H NMR. The cyanovinyl moiety would contribute signals for the vinyl protons, which would appear as doublets with characteristic coupling constants reflective of the E-configuration.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves multi-step procedures that can follow several strategic pathways:

  • Modification of existing arylboronic acids

  • Direct functionalization of phenylboronic acid derivatives

  • Borylation reactions on pre-functionalized cyanovinyl-substituted aromatics

One effective method described in the literature involves using phenylboronic acid as a starting material, which undergoes a series of reactions including borylation and subsequent cyanation to yield the target compound. These reactions require careful control of temperature and pH conditions to optimize yields and minimize side reactions.

Applications in Research and Development

Role in Organic Synthesis

2-(E-Cyanovinyl)phenylboronic acid has significant utility in organic synthesis, particularly in cross-coupling reactions. The presence of the boronic acid functionality makes it an excellent substrate for Suzuki-Miyaura coupling reactions, which are widely used for carbon-carbon bond formation. These reactions typically involve the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

The cyanovinyl group adds further synthetic value, as the cyano functionality can be transformed into various other groups such as carboxylic acids, amides, or amines. This versatility makes 2-(E-Cyanovinyl)phenylboronic acid a valuable building block for constructing complex molecular architectures.

Hazard StatementPrecautionary StatementReference
H301: Toxic if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H319: Causes serious eye irritationP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing
P405: Store locked up

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator